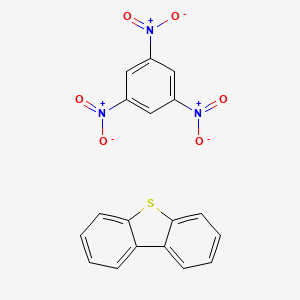

Dibenzothiophene;1,3,5-trinitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

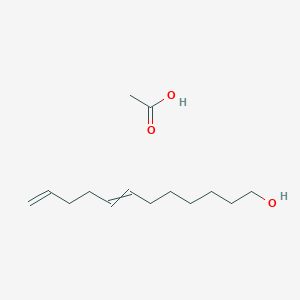

Dibenzothiophene: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. Dibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring. It is commonly found as an impurity in petroleum and is known for its stability and resistance to oxidation . On the other hand, 1,3,5-trinitrobenzene is a highly explosive compound with three nitro groups attached to a benzene ring. It is primarily used in military and industrial applications due to its explosive properties .

Preparation Methods

Dibenzothiophene: can be synthesized by the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride . This method involves the formation of a thiophene ring through the insertion of a sulfur atom between the two benzene rings. Industrial production of dibenzothiophene often involves the desulfurization of petroleum products to remove sulfur impurities.

1,3,5-Trinitrobenzene: is typically produced by the nitration of benzene derivatives. One common method involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . Another method involves the oxidation and decarboxylation of methylbenzene to yield 1,3,5-trinitrobenzene .

Chemical Reactions Analysis

Dibenzothiophene: undergoes various chemical reactions, including oxidation, reduction, and substitution. It is electron-rich and naturally undergoes aromatic substitution para to the sulfide . Oxidation with peroxides gives the sulfoxide, while reduction with lithium results in the scission of one carbon-sulfur bond .

1,3,5-Trinitrobenzene: is a powerful oxidizing agent and can react violently with reducing materials such as aluminum, boron phosphide, and sodium cyanide . It forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol .

Scientific Research Applications

Dibenzothiophene: is widely used in scientific research, particularly in the study of desulfurization processes in the petroleum industry. It serves as a model compound for understanding the removal of sulfur impurities from fuels . Additionally, dibenzothiophene derivatives are used in the synthesis of pharmaceuticals and agrochemicals.

1,3,5-Trinitrobenzene: has several applications in scientific research, including its use as a high explosive compound for commercial mining and military applications . It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds .

Mechanism of Action

The mechanism of action of dibenzothiophene involves its interaction with desulfurization catalysts, which facilitate the removal of sulfur atoms from the compound. This process is crucial for producing cleaner fuels with lower sulfur content .

1,3,5-Trinitrobenzene: exerts its effects through its strong oxidizing properties. It can cause violent reactions with reducing agents, leading to the release of energy in the form of explosions . The compound’s molecular targets include various reducing materials, and its pathways involve the transfer of electrons during oxidation-reduction reactions .

Comparison with Similar Compounds

Dibenzothiophene: is similar to other sulfur-containing aromatic compounds such as thiophene, benzothiophene, and dibenzofuran . dibenzothiophene is unique due to its stability and resistance to oxidation, making it a valuable model compound for desulfurization studies.

1,3,5-Trinitrobenzene: can be compared to other nitroaromatic compounds such as 1,2,3-trinitrobenzene and trinitrotoluene (TNT) . While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but is also more expensive to produce . Its unique properties make it suitable for specific applications in mining and military operations.

Properties

CAS No. |

65373-31-1 |

|---|---|

Molecular Formula |

C18H11N3O6S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

dibenzothiophene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C12H8S.C6H3N3O6/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |

InChI Key |

IUYXPZGOYDCDFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)

![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)

![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)

![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)

![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)

![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)

![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)